Dec-2-en-4-one

Description

Properties

CAS No. |

63024-86-2 |

|---|---|

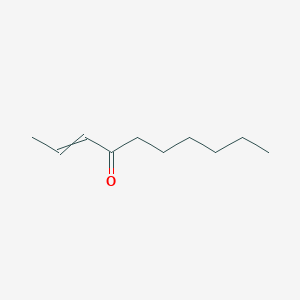

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

dec-2-en-4-one |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-9-10(11)8-4-2/h4,8H,3,5-7,9H2,1-2H3 |

InChI Key |

NNFCIYWJLLJEMN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C=CC |

Origin of Product |

United States |

Preparation Methods

Classical Synthetic Approaches to Dec-2-en-4-one

Aldol Condensation and Claisen Rearrangement

The aldol condensation remains a cornerstone for constructing the α,β-unsaturated ketone backbone of this compound. By reacting β-keto esters with aldehydes under basic conditions, intermediates such as 4-hydroxycyclopent-2-en-1-ones are formed, which undergo dehydration to yield the target enone. For instance, the Claisen rearrangement of allyl vinyl ethers, catalyzed by Lewis acids like boron trifluoride, provides regioselective access to γ,δ-unsaturated ketones, a precursor to this compound derivatives.

Reductive Amination and Spirocyclic Intermediates

Patent EP3138841A1 discloses a method where 1,3,8-Triazaspiro[4.5]this compound is reduced using sodium borohydride in ethanol at 25–50°C, yielding N-benzyl derivatives that serve as spirocyclic intermediates. This approach highlights the utility of reductive amination in introducing nitrogen-containing substituents, which are subsequently functionalized to form the enone moiety.

Catalytic and Metal-Mediated Synthesis

Palladium-Catalyzed Multicomponent Reactions

A breakthrough methodology from PubMed (2018) involves palladium-catalyzed reactions of allenols with aryl iodides and carbon monoxide, producing 2-ene-1,4-diones with high regioselectivity. For example, allenols lacking internal substituents undergo acylation via acyl palladium intermediates, followed by β-hydride elimination to form this compound analogues in yields exceeding 70%.

Diels–Alder Cycloaddition Strategies

The Diels–Alder reaction, a [4+2] cycloaddition between conjugated dienes and dienophiles, offers a stereocontrolled route to six-membered rings integral to this compound’s structure. While traditionally used for cyclohexene derivatives, modifications employing heteroatom-containing dienophiles (e.g., carbonyls) enable access to oxygenated variants, as evidenced by patent EP3138841A1’s spirocyclic lactam syntheses.

Reduction and Oxidation Strategies

Hydride Reduction of Nitro-Enamines

Patent US10000493B2 details a four-step process where a protected enamine undergoes nitration followed by lithium borohydride reduction to yield a piperidine intermediate. Subsequent deprotection and alkylation with acrylates via Michael addition furnish this compound precursors, achieving an overall yield of 71% after sulfonate salt precipitation.

Table 1: Key Reaction Conditions from US10000493B2

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | DME solvent, 50°C | 90% |

| Reduction | LiBH₄/NaBH₄, 30–50°C | 85% |

| Michael Addition | Acrylates, THF, 72–74°C | 71% |

| Cyclization | Raney nickel, H₂, 0–5°C | 68% |

Process Optimization and Industrial-Scale Production

Solvent and Temperature Optimization

Industrial protocols prioritize solvent recycling and energy efficiency. For example, US10000493B2 employs toluene and tetrahydrofuran (THF) in azeotropic distillations to maintain reaction temperatures below 60°C, reducing thermal degradation risks. Sequential washing with hydrochloric acid and sodium carbonate ensures high purity (>98%) prior to crystallization.

Crystallization and Polymorph Control

Seeding techniques are critical for controlling polymorphism. In one protocol, this compound free base is dissolved in toluene at 72–74°C, seeded with pre-formed crystals, and cooled at 0.5°C/min to yield a monomorphic product. Post-crystallization washes with ethanol/isopropanol mixtures further enhance purity.

Chemical Reactions Analysis

Types of Reactions: Dec-2-en-4-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

Substitution: The enone structure allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve mild bases or acids to facilitate the addition reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted enones or alcohols, depending on the nucleophile used.

Scientific Research Applications

Dec-2-en-4-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: this compound is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Dec-2-en-4-one exerts its effects involves interactions with various molecular targets. The enone structure allows it to act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the modulation of enzyme activity and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Dec-2-en-4-one but differ in substituents, heteroatoms, or ring systems. These variations significantly impact their physicochemical and biological profiles.

Key Compounds and Activities

Structural and Functional Analysis

- The cyclohexyl group in the second compound balances hydrophobicity and conformational flexibility, contributing to its superior IC₅₀ compared to carbenoxolone .

- Heteroatom Influence : Sulfur atoms in the spiro ring may facilitate hydrogen bonding or hydrophobic interactions with enzyme active sites, as seen in the 82.82% inhibition of 11β-HSD1 .

- Spiro Ring Rigidity: The spiro[4.5]decane system imposes conformational constraints, aligning functional groups for optimal enzyme interaction. This is critical for the high potency of 2-(cyclohexylamino)-1-thia-3-azaspiro[4.5]this compound .

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, molecular weight, and logP highlight how structural modifications influence drug-like properties:

| Compound Name | Molecular Weight | LogP (Predicted) | Solubility | Bioavailability Score |

|---|---|---|---|---|

| 2-(Cyclohexylamino)-1-thia-3-azaspiro[4.5]this compound | 265.38 g/mol | 2.15 (XLOGP3) | 0.24 mg/mL (ESOL) | 0.55 |

| Carbenoxolone | 594.76 g/mol | 6.8 (Experimental) | Low aqueous | 0.32 |

| 1-Oxa-8-azaspiro[4.5]this compound hydrochloride | 189.64 g/mol | 0.61 (SILICOS-IT) | High (ionized) | N/A |

- Molecular Weight: Lower molecular weight analogs (e.g., 265 g/mol vs. 595 g/mol for carbenoxolone) may improve tissue penetration and oral bioavailability .

- LogP and Solubility: The cyclohexyl derivative’s logP (2.15) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, carbenoxolone’s high logP (6.8) limits its solubility, necessitating formulation adjustments .

Mechanistic Insights and Therapeutic Potential

- 11β-HSD1 Inhibition: Both adamantane- and cyclohexyl-substituted derivatives target 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism.

- Selectivity: The cyclohexylamino derivative’s IC₅₀ (0.045 µM) surpasses carbenoxolone’s (0.08 µM), suggesting enhanced selectivity for 11β-HSD1 over other isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.